
2,3-Dipalmitoleoyl-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dipalmitoleoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoleoyl. It derives from a palmitoleic acid.
Wissenschaftliche Forschungsanwendungen
Polymorphism and Crystallization
- The polymorphism of diglycerides like 2,3-Dipalmitoleoyl-sn-glycerol has been extensively studied, revealing distinct thermal behavior and structural properties in optically active forms compared to optically inactive forms. These studies involve techniques like X-ray diffraction, IR spectroscopy, Raman spectroscopy, and differential scanning calorimetry, contributing to a deeper understanding of their crystalline structures and behaviors (Shannon et al., 2010).
Phase Behavior and Binary Mixtures
- Research on the binary phase behavior of similar diglycerides has shed light on the crystallization process of oils like palm oil, showing the importance of these diglycerides in determining the physical properties of the oil. The studies use methods like differential scanning calorimetry and X-ray diffraction, offering insights into the thermodynamic and kinetic aspects of the diglycerides and their mixtures (Zhang et al., 2007).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of diacylglycerols, including 2,3-Dipalmitoleoyl-sn-glycerol, has been developed, highlighting an efficient methodology for producing these compounds. This approach involves sequential enzymatic acylation, inversion, and hydrolysis steps, opening new possibilities for the production and application of these substances in various fields (Guanti et al., 2004).
Enantiomeric Separation
- The enantiomeric separation of asymmetric triacylglycerols, including forms of 2,3-Dipalmitoleoyl-sn-glycerol, has been achieved using recycle high-performance liquid chromatography. This advancement allows for the detailed study and application of each enantiomer in research and potentially in industry, depending on the specific properties and activities of each form (Nagai et al., 2011).
Eigenschaften
Produktname |
2,3-Dipalmitoleoyl-sn-glycerol |
|---|---|
Molekularformel |
C35H64O5 |
Molekulargewicht |
564.9 g/mol |
IUPAC-Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m1/s1 |
InChI-Schlüssel |
HSQHRRHRYJNSOC-BFEVMTRQSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
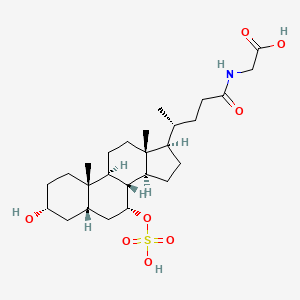
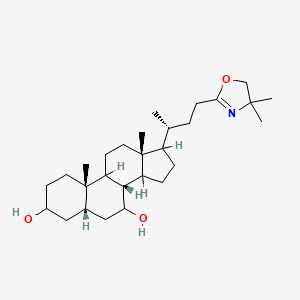

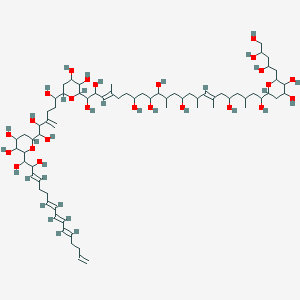
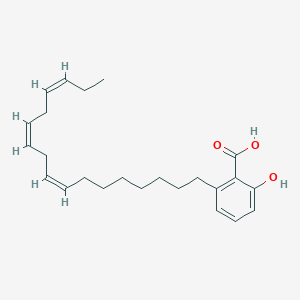
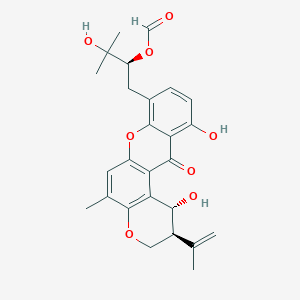


![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
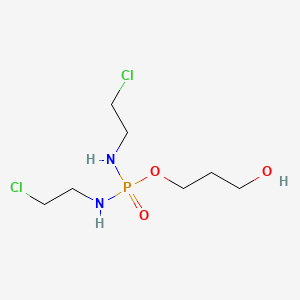

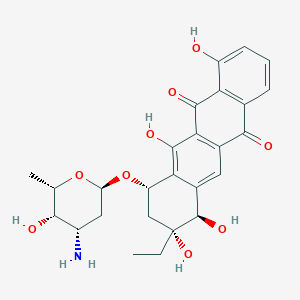
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)